

# understanding the selectivity of BAY-9835

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## Compound of Interest

Compound Name: BAY-9835

Cat. No.: B12368751

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## An In-Depth Technical Guide to the Selectivity of **BAY-9835**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of **BAY-9835**, a first-in-class, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3][4][5][6] Developed as a chemical probe, **BAY-9835** offers a valuable tool for investigating the roles of these metalloproteases in physiology and disease.[3]

The catalytic activity of ADAMTS7, in particular, has been implicated in the pathogenesis of coronary artery disease (CAD) through its degradation of extracellular matrix (ECM) proteins, which facilitates vascular smooth muscle cell (VSMC) migration and contributes to atherosclerotic plaque formation.[2][7][8] As such, potent and selective inhibitors are critical for both basic research and as potential starting points for therapeutic development. This guide summarizes the quantitative selectivity data, details the experimental protocols used for its characterization, and provides visualizations of key biological and experimental frameworks.

## Data Presentation

The selectivity of **BAY-9835** has been rigorously assessed through a series of biochemical and cellular assays against its primary targets, related metalloproteases, and broader panels of off-target proteins.

## Table 1: On-Target Potency of **BAY-9835**

This table summarizes the in vitro potency (IC<sub>50</sub>) of **BAY-9835** against its intended targets, ADAMTS7 and ADAMTS12, across different species.

Target	Species	IC <sub>50</sub> (nM)
ADAMTS7	Human	6[3][6][9]
Mouse	8[3]	
Rat	27[3]	
ADAMTS12	Human	30[3][6][9]

## Table 2: Selectivity Profile of BAY-9835 Against Other Metalloproteases

This table presents the inhibitory activity of **BAY-9835** against a panel of related human metalloproteases, demonstrating its high degree of selectivity.

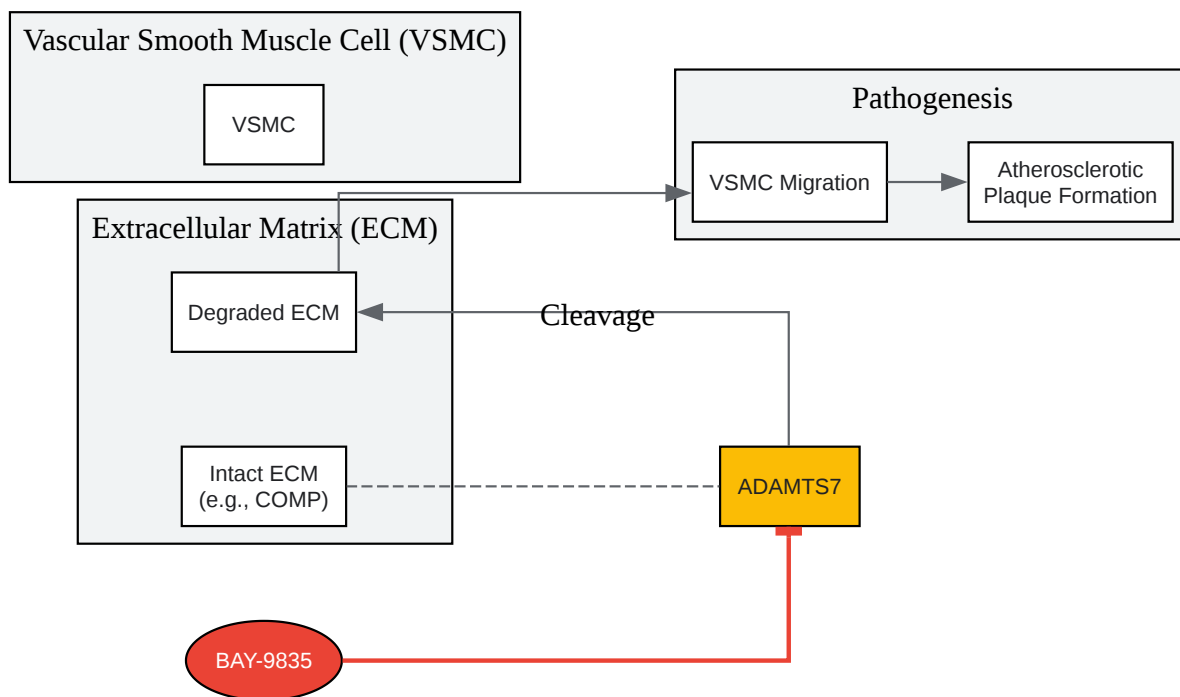
Off-Target	IC <sub>50</sub> (μM)	Selectivity Fold (vs. hADAMTS7)
hADAM8	2.25[9]	375x
hADAMTS4	6.73[9]	1121x
hADAM17	5.77[9]	962x
hMMP12	5.38[9]	896x
hADAMTS5	9.92[9]	1653x
hADAM10	32.8[9]	5467x
hMMP15	78.47[9]	13078x
hMMP2	> 10[9]	> 1667x
hMMP14	> 10[9]	> 1667x

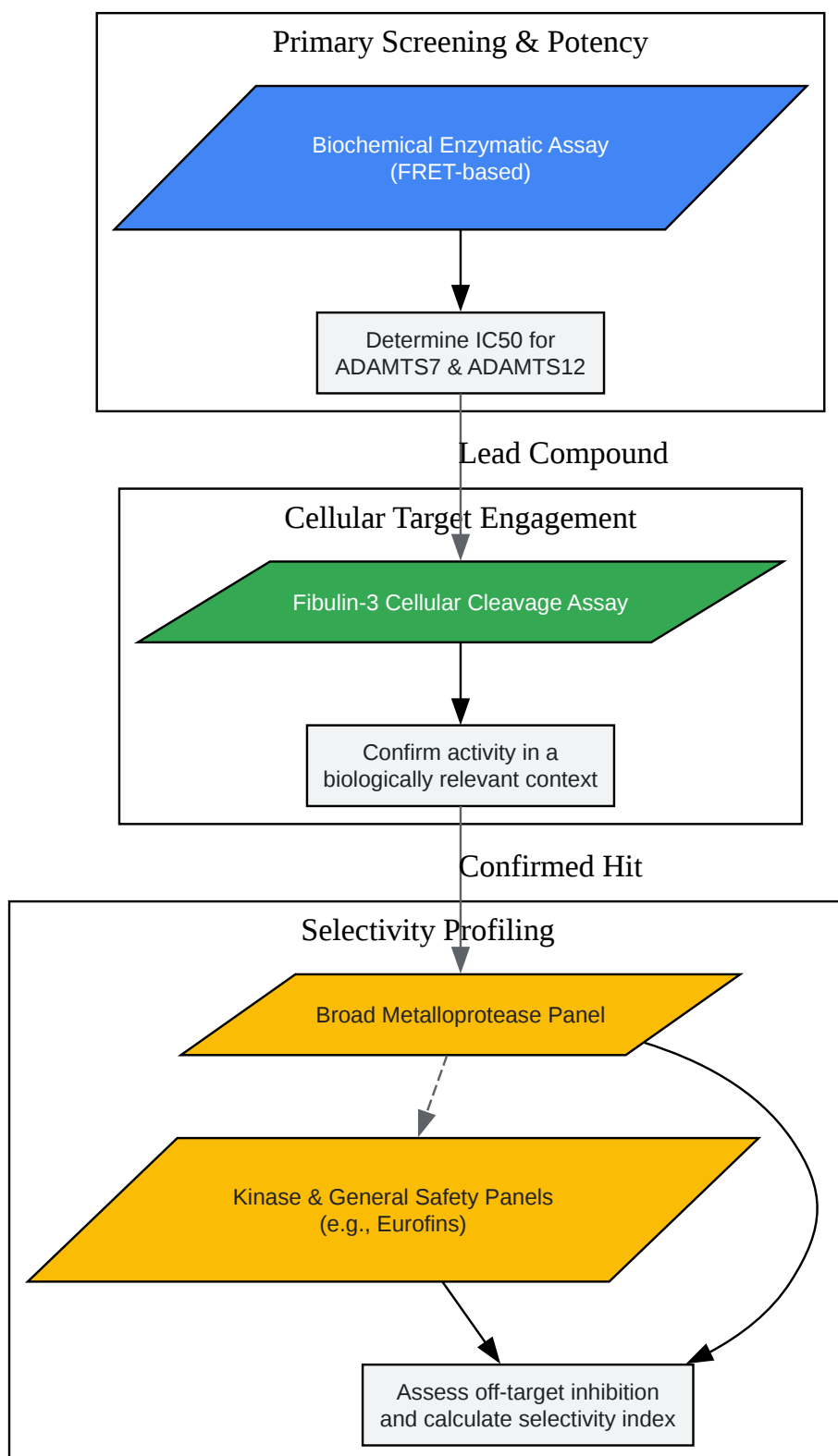
## Table 3: Broader Off-Target Screening Summary

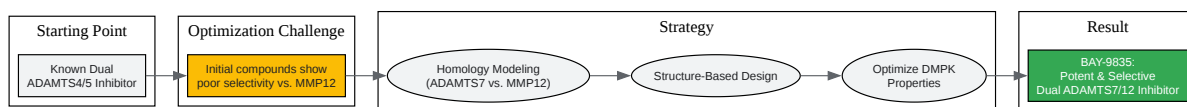
**BAY-9835** was further profiled against wider screening panels to ensure a low potential for off-target effects.

Panel	Number of Targets	Finding
In-house Kinase Panel	12	All targets showed $IC_{50} > 20 \mu M$ . <a href="#">[9]</a>
Eurofins Panlabs Panel	77	Reported as "clean" when tested at a $10 \mu M$ concentration. <a href="#">[9]</a>
CYP Enzymes & Ion Channels	8	No significant inhibition of CYP1A2, 2C8, 2C9, 2D6, 3A4 ( $< 20 \mu M$ ) or hERG, hNav1.5, hCav1.2 ( $< 10 \mu M$ ).

## Mandatory Visualization Signaling Pathway







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